
Boc-Phe-Ser-Ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Phe-Ser-Ome, also known as tert-butoxycarbonyl-L-phenylalanyl-L-serine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and ease of handling. The compound consists of three main components: tert-butoxycarbonyl (Boc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a methyl ester (Ome) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-Ser-Ome typically involves the following steps:
Protection of Amino Groups: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected phenylalanine is then coupled with serine methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boc-Phe-Ser-Ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected peptides or peptides with different protecting groups.
Scientific Research Applications
Boc-Phe-Ser-Ome has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Boc-Phe-Ser-Ome involves its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The phenylalanine and serine residues contribute to the peptide’s structure and function. The methyl ester group facilitates the compound’s incorporation into longer peptide chains .
Comparison with Similar Compounds
Boc-Phe-Ser-NH2: Similar structure but with an amide group instead of a methyl ester.
Boc-Phe-Ser-OH: Similar structure but with a free carboxylic acid group instead of a methyl ester.
Fmoc-Phe-Ser-Ome: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Uniqueness: Boc-Phe-Ser-Ome is unique due to its combination of Boc protection, phenylalanine, and serine with a methyl ester group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
34290-59-0 |
|---|---|
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-13(10-12-8-6-5-7-9-12)15(22)19-14(11-21)16(23)25-4/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)(H,20,24) |
InChI Key |
TXPSDTDXSCHBJF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
sequence |
FS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


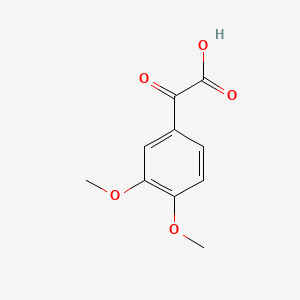

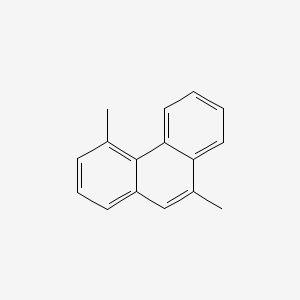
![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)
![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)
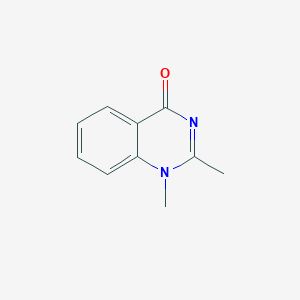
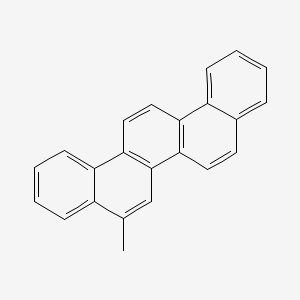
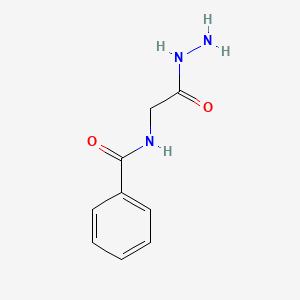
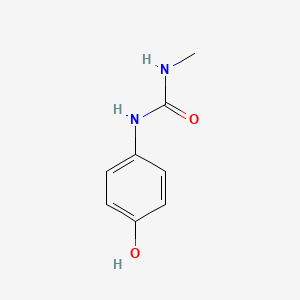
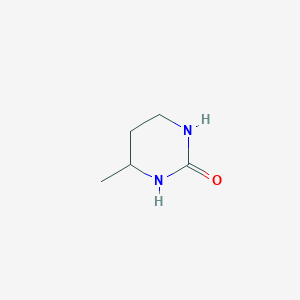
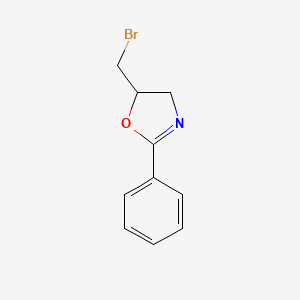
![n-[(2-Chloro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B1619286.png)

![2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL](/img/structure/B1619289.png)
